molecular formula C12H13NO4 B13696214 methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate

methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate

Cat. No.: B13696214
M. Wt: 235.24 g/mol
InChI Key: YGFOISPEEDRAPP-UHFFFAOYSA-N
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Description

Methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate is a chemical compound with the CAS number 2970245-12-4 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by its unique structure, which includes an ethoxy group, a keto group, and a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate involves several steps. One common method includes the reaction of pyridine-4-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 3-(3-ethoxy-3-oxoprop-1-enyl)pyridine-4-carboxylate

InChI

InChI=1S/C12H13NO4/c1-3-17-11(14)5-4-9-8-13-7-6-10(9)12(15)16-2/h4-8H,3H2,1-2H3

InChI Key

YGFOISPEEDRAPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=CN=C1)C(=O)OC

Origin of Product

United States

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